1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene is an organic compound characterized by the presence of a methoxy group and a disulfanyl linkage between two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene typically involves the formation of the disulfide bond between two aromatic thiols. One common method is the oxidative coupling of 1-methoxy-2-thiolbenzene with 4-methoxybenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, influencing the redox state of cellular environments. This compound may target specific proteins or enzymes that contain thiol groups, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene
- 1-Methoxy-2-[(4-methylphenyl)disulfanyl]benzene
- 1-Methoxy-2-[(4-chlorophenyl)disulfanyl]benzene
Uniqueness: 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene is unique due to the presence of methoxy groups on both aromatic rings, which can influence its reactivity and interaction with other molecules. The specific positioning of the methoxy groups and the disulfide linkage provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
110085-96-6 |
---|---|
Molekularformel |
C14H14O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-9-12(10-8-11)17-18-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
InChI-Schlüssel |
OKTBWKAHHIOHSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SSC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.